molecular formula C7H14ClNO B1367239 4-(1-Chloropropan-2-yl)morpholine CAS No. 76191-26-9

4-(1-Chloropropan-2-yl)morpholine

Cat. No. B1367239
CAS RN: 76191-26-9
M. Wt: 163.64 g/mol
InChI Key: PTZCJFNGSYXQBD-UHFFFAOYSA-N
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Description

“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of morpholines, including “4-(1-Chloropropan-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “4-(1-Chloropropan-2-yl)morpholine” consists of a morpholine ring with a chloropropan-2-yl group attached to it . The molecular weight of this compound is 163.64 g/mol.


Physical And Chemical Properties Analysis

“4-(1-Chloropropan-2-yl)morpholine” is a chemical compound with the molecular formula C7H14ClNO . The molecular weight of this compound is 163.64 g/mol.

Scientific Research Applications

Synthesis of Biologically Relevant Compounds

Morpholine, which is a part of the “4-(1-Chloropropan-2-yl)morpholine” structure, is widely used in the synthesis of biologically relevant compounds . This includes natural products and pharmaceuticals . The unique structure of morpholine allows for the creation of a variety of compounds with potential therapeutic significance .

Development of Pharmaceuticals

Morpholine and its derivatives have been used in the development of a wide range of pharmaceuticals . The physico-chemical properties of morpholine, such as its polarity and solubility, make it a suitable candidate for the synthesis of many potent drugs .

Industrial Applications

Morpholine and its derivatives have several industrial applications, such as corrosion inhibitors, optical bleaching agents, and in textile solvents to dissolve cellulose .

Synthesis of Heterocyclic Compounds

Morpholine is frequently used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes .

Transition Metal Catalysis

Morpholine is often used in transition metal catalysis . This is a key process in many chemical reactions, particularly in the synthesis of complex organic molecules .

Synthesis of Morpholine Homologs

Morpholine is used in the synthesis of its homologs . These homologs can have different properties and potential applications, expanding the range of uses for morpholine-based compounds .

Safety and Hazards

The safety data sheet for morpholine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility .

Future Directions

While the future directions for “4-(1-Chloropropan-2-yl)morpholine” specifically are not mentioned in the search results, indole derivatives, which include morpholine derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-(1-chloropropan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCJFNGSYXQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509651
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Chloropropan-2-yl)morpholine

CAS RN

76191-26-9
Record name 4-(1-Chloropropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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